Butyl 3-sulfanyl-1H-indole-2-carboxylate
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Overview
Description
Butyl 3-sulfanyl-1H-indole-2-carboxylate is a chemical compound with the molecular formula C13H15NO2S. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological pathways, contributing to the compound’s diverse biological activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that lead to their biological effects
Biochemical Pathways
These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these pathways can vary widely and contribute to the compound’s broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can cause a wide range of molecular and cellular effects .
Biochemical Analysis
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-sulfanyl-1H-indole-2-carboxylate typically involves the reaction of indole derivatives with butyl chloroformate and thiol reagents. One common method includes the use of p-toluenesulfonic acid in toluene as a catalyst to facilitate the reaction . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize the reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyl 3-sulfanyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted indole derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Butyl 3-sulfanyl-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new therapeutic agents for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Butyl 3-sulfanyl-1H-indole-2-carboxylate can be compared with other similar compounds, such as:
Butyl 3-mercapto-1H-indole-2-carboxylate: Similar in structure but with different functional groups.
Butyl 3-sulfanyl-1H-indole-2-carboxamide: Differing in the carboxylate group, which is replaced by a carboxamide group.
Butyl 3-sulfanyl-1H-indole-2-carboxylic acid: The carboxylate group is replaced by a carboxylic acid group
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific contexts.
Properties
IUPAC Name |
butyl 3-sulfanyl-1H-indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-2-3-8-16-13(15)11-12(17)9-6-4-5-7-10(9)14-11/h4-7,14,17H,2-3,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXOIFQMMUIZJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C(C2=CC=CC=C2N1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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